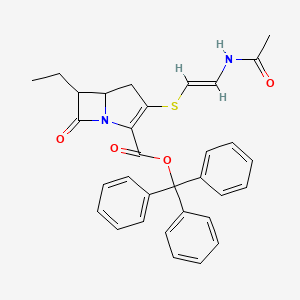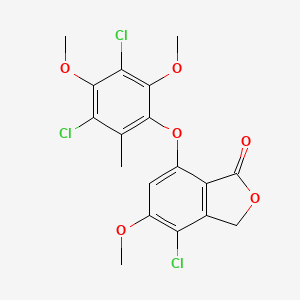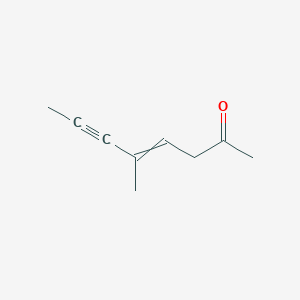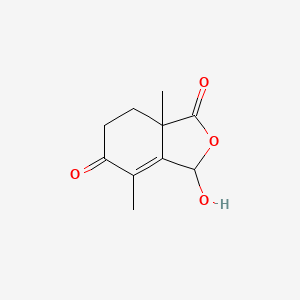
1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl- is a complex organic compound that belongs to the class of isobenzofurandiones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl- typically involves multi-step organic reactions. Common starting materials may include aromatic compounds and specific reagents that facilitate the formation of the isobenzofurandione core. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in achieving the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods might be employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for successful transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl- involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5(3H,6H)-Isobenzofurandione, 7,7a-dihydro-3-hydroxy-4,7a-dimethyl- include other isobenzofurandiones and related aromatic compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
69841-90-3 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-hydroxy-4,7a-dimethyl-6,7-dihydro-3H-2-benzofuran-1,5-dione |
InChI |
InChI=1S/C10H12O4/c1-5-6(11)3-4-10(2)7(5)8(12)14-9(10)13/h8,12H,3-4H2,1-2H3 |
InChI Key |
GJSBNMZJDAQQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(OC(=O)C2(CCC1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


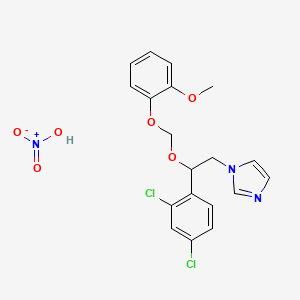
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
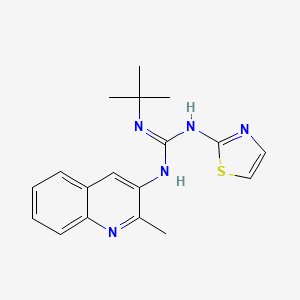
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
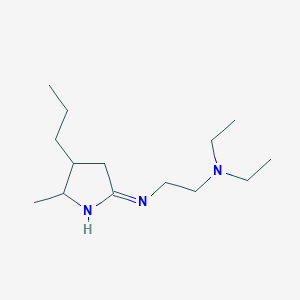
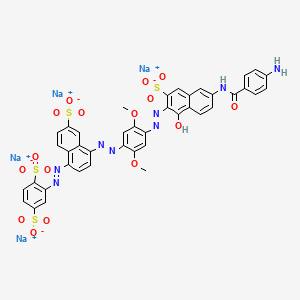
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)

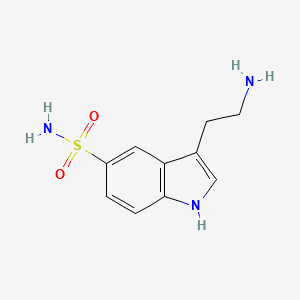
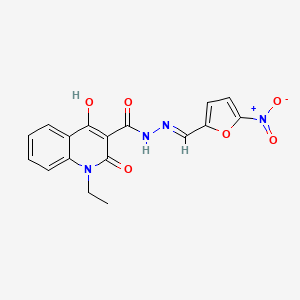
silane](/img/structure/B14456542.png)
